An In-depth Technical Guide to the Predicted NMR Spectral Properties of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride
An In-depth Technical Guide to the Predicted NMR Spectral Properties of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed theoretical analysis of the predicted ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and data from structurally analogous compounds to forecast the chemical shifts, multiplicities, and coupling constants. This guide is intended to serve as a valuable resource for researchers in the structural elucidation of this and related compounds, offering a foundational framework for spectral assignment and experimental design.
Introduction: The Imperative of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] For novel or complex molecules such as 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride, a comprehensive understanding of its NMR spectral characteristics is paramount for confirming its identity, assessing purity, and understanding its conformational behavior. The molecule's unique constitution, featuring a sterically hindered neopentyl-like core functionalized with a fluorine atom, a methoxy group, and a reactive sulfonyl chloride moiety, presents an intriguing case for NMR analysis. The interplay of these functional groups is expected to give rise to a distinct and informative set of NMR signals.
This guide provides a thorough, albeit predictive, exploration of the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound. The predictions herein are derived from the incremental effects of each functional group as observed in structurally related molecules.
Predicted ¹H NMR Spectrum of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride
The proton NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are significantly influenced by the electronegativity of the adjacent fluorine, oxygen, and sulfonyl chloride groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H-1 (CH₂) | 4.0 - 4.3 | Doublet of doublets (dd) | ²JHH ≈ 14-16, ³JHF ≈ 18-22 | 2H | The methylene protons adjacent to the highly electron-withdrawing sulfonyl chloride group are expected to be significantly deshielded. They will be split by the geminal proton and the vicinal fluorine atom. |
| H-3 (CH₃) | 1.4 - 1.6 | Doublet (d) | ⁴JHF ≈ 1-2 | 3H | The methyl group protons are expected to show a slight downfield shift due to the adjacent fluorine atom and will likely exhibit a small long-range coupling to fluorine. |
| H-4 (CH₃O) | 3.4 - 3.6 | Singlet (s) | - | 3H | The methoxy protons will appear as a singlet in a region typical for methyl ethers. |
| H-5 (CH₂) | 3.6 - 3.8 | Doublet (d) | ³JHF ≈ 2-4 | 2H | The methylene protons of the methoxy group are deshielded by the oxygen atom and will likely show a small coupling to the geminal fluorine. |
Predicted ¹³C NMR Spectrum of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each unique carbon atom. The carbon chemical shifts will be heavily influenced by the attached heteroatoms, with the carbon bearing the fluorine atom expected to show a large downfield shift and a significant one-bond carbon-fluorine coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF, Hz) | Rationale for Prediction |
| C-1 (CH₂) | 65 - 70 | Doublet (d) | ²JCF ≈ 20-25 | This carbon is attached to the strongly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift. It will also exhibit a two-bond coupling to the fluorine atom. |
| C-2 (C) | 95 - 105 | Doublet (d) | ¹JCF ≈ 170-190 | The quaternary carbon directly bonded to the fluorine atom will be significantly deshielded and will show a large one-bond coupling constant, a characteristic feature of organofluorine compounds.[2] |
| C-3 (CH₃) | 22 - 26 | Doublet (d) | ²JCF ≈ 20-25 | The methyl carbon will be influenced by the adjacent fluorine, leading to a downfield shift compared to a typical methyl group and a two-bond coupling to fluorine. |
| C-4 (CH₃O) | 52 - 56 | Singlet (s) | - | The methoxy carbon will appear in the typical range for aliphatic ethers. |
| C-5 (CH₂) | 75 - 80 | Doublet (d) | ²JCF ≈ 18-23 | The methylene carbon of the methoxymethyl group is deshielded by the oxygen atom and will show a two-bond coupling to the fluorine atom. |
Predicted ¹⁹F NMR Spectrum of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the alkyl substituents.
Table 3: Predicted ¹⁹F NMR Chemical Shift for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (in CDCl₃, referenced to CFCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| ¹⁹F | -140 to -160 | Multiplet | The chemical shift is in the typical range for tertiary alkyl fluorides.[3] The multiplicity will arise from coupling to the neighboring protons on C-1, C-3, and C-5. |
Experimental Protocol for NMR Analysis
To validate these predictions and fully characterize 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride, a systematic, multi-dimensional NMR analysis is required.
5.1. Sample Preparation
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Compound Purity : Ensure the compound is of high purity, as impurities can complicate spectral analysis.
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Solvent Selection : Due to the reactivity of the sulfonyl chloride moiety, a dry, aprotic deuterated solvent is essential. Deuterated chloroform (CDCl₃) is a suitable first choice.
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Concentration : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ or a secondary standard can be used.
5.2. NMR Experiments
The following sequence of NMR experiments is recommended for a comprehensive structural elucidation.
Caption: Recommended NMR experimental workflow for structural elucidation.
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¹H NMR : To determine proton chemical shifts, multiplicities, and integration.
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¹³C{¹H} NMR : To identify the number of unique carbon environments and their chemical shifts.
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DEPT-135 : To distinguish between CH, CH₂, and CH₃ groups.
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¹⁹F NMR : To determine the fluorine chemical shift and observe its coupling to protons.
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¹H-¹H COSY : To establish proton-proton coupling networks.
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¹H-¹³C HSQC : To correlate each proton with its directly attached carbon.
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¹H-¹³C HMBC : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
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¹H-¹⁹F HOESY : To investigate through-space correlations between the fluorine atom and nearby protons, which can provide insights into the molecule's preferred conformation.
Conclusion
This technical guide presents a detailed, theoretically predicted NMR analysis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. The provided ¹H, ¹³C, and ¹⁹F NMR data, while predictive, are grounded in the established principles of NMR spectroscopy and analysis of analogous structures. The outlined experimental workflow offers a robust strategy for the empirical validation of these predictions and the comprehensive structural characterization of this and related molecules. This guide serves as a valuable starting point for any researcher or professional engaged in the synthesis, analysis, or application of this compound.
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